1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride
Description
1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride (CAS: 1955514-22-3) is a fluorinated aromatic amine with the molecular formula C₁₀H₁₅ClFN and a molecular weight of 203.68 g/mol . The compound features a propan-1-amine backbone substituted with a 3-fluoro-4-methylphenyl group and is stabilized as a hydrochloride salt. It is typically stored under inert atmospheric conditions at room temperature . Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . The compound is of interest in medicinal chemistry, particularly in the development of receptor modulators, as suggested by its structural analogs in dual-acting FFAR1/FFAR4 modulator research .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVOFWZXWRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Reductive Amination
One common and efficient method involves reductive amination of the corresponding ketone intermediate, 1-(3-fluoro-4-methylphenyl)propan-1-one, with ammonia or an amine source. The ketone can be prepared from 3-fluoro-4-methylbenzene derivatives through oxidation or other functional group transformations.
Reductive Amination : The ketone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. These borohydride reagents selectively reduce the imine intermediate formed in situ to the amine, preserving stereochemistry when chiral catalysts or auxiliaries are employed.
Stereochemical Control : Asymmetric reductive amination can be catalyzed by chiral catalysts or use chiral auxiliaries to obtain (1R)- or (1S)-enantiomers with high enantiomeric excess. This method is preferred for producing optically pure amines.
Chiral Resolution and Salt Formation
After synthesis of the free base amine, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol. This step improves the compound's stability, crystallinity, and ease of purification.
Crystallization from ethyl acetate or similar solvents yields the hydrochloride salt as a white crystalline solid with high purity and defined melting point characteristics.
Multi-Step Synthesis via Schiff Base and Hydrogenation
An alternative method involves:
- Formation of an imine or Schiff base intermediate by condensation of the ketone with a chiral amine such as (S)-(-)-α-methylbenzylamine.
- Catalytic hydrogenation of the imine to the chiral amine using palladium on carbon under hydrogen atmosphere.
- Hydrolysis and salt formation steps follow to isolate the hydrochloride salt of the target compound.
This method provides excellent stereochemical control and high purity yields.
Synthetic Route Summary Table
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 1-(3-fluoro-4-methylphenyl)propan-1-one | Oxidation or acylation of substituted benzene | Ketone intermediate |
| 2 | Reductive amination of ketone | Ammonia or amine, sodium triacetoxyborohydride or sodium cyanoborohydride, chiral catalyst/auxiliary | Chiral amine free base |
| 3 | Conversion to hydrochloride salt | HCl in isopropanol or ethyl acetate | Crystalline hydrochloride salt |
| Alternative Step 2 | Schiff base formation with chiral amine | (S)-(-)-α-methylbenzylamine, reflux, Dean-Stark trap | Imine intermediate |
| Alternative Step 3 | Catalytic hydrogenation | Pd/C, H2 atmosphere, 35-55°C | Chiral amine free base |
| Alternative Step 4 | Salt formation and crystallization | HCl, ethyl acetate | Hydrochloride salt |
Research Findings and Optimization
The choice of reducing agent is crucial for yield and stereoselectivity. Sodium triacetoxyborohydride is favored for its mildness and selectivity in reductive amination.
Use of chiral amines or catalysts during imine formation or reductive amination steps significantly enhances enantiomeric purity, often reaching 100% chiral purity as verified by HPLC.
The presence of the fluorine atom on the aromatic ring influences the electronic properties and reactivity of intermediates, requiring careful optimization of reaction conditions.
Crystallization conditions, including solvent choice and temperature control, are optimized to obtain high-purity hydrochloride salts with reproducible melting points and physical properties.
Summary Table of Key Data
| Parameter | Details |
|---|---|
| Molecular Formula | C10H15ClFN |
| Molecular Weight | ~203.7 g/mol |
| Common Reducing Agents | Sodium triacetoxyborohydride, sodium cyanoborohydride |
| Chiral Purity Achieved | Up to 100% (HPLC) |
| Typical Solvents | Toluene, ethyl acetate, isopropanol, methanol |
| Salt Formation Acid | Hydrochloric acid (HCl) |
| Melting Point (hydrochloride salt) | ~178-180°C |
| Catalysts Used | Pd/C for hydrogenation |
| Reaction Temperatures | 35-55°C for hydrogenation; reflux for imine formation |
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products
Oxidation: 1-(3-Fluoro-4-methylphenyl)-propyl nitroso or nitro compound.
Reduction: 1-(3-Fluoro-4-methylphenyl)-propane.
Substitution: 1-(3-Hydroxy-4-methylphenyl)-propylamine or 1-(3-Amino-4-methylphenyl)-propylamine.
Scientific Research Applications
Chemistry
1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to explore new compounds and materials.
Biology
In biological research, this compound is utilized in enzyme-substrate interaction studies and receptor binding assays. Its structural properties enable it to interact selectively with specific biological targets, making it useful for probing biochemical pathways and mechanisms.
Medicine
As a precursor in pharmaceutical synthesis, this compound has potential therapeutic applications. Its derivatives may exhibit pharmacological activities that are beneficial in treating various conditions.
Industry
The compound finds applications in the development of agrochemicals and specialty chemicals. Its unique properties can enhance the effectiveness of agricultural products and contribute to advancements in chemical manufacturing processes.
Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 1-(3-Fluoro-4-methylphenyl)-cyclopropan-1-amine | Different ring structure affecting reactivity |
| 3-Fluoro-4-methylphenylboronic acid | Boronic acid functionality for cross-coupling |
| 4-Fluorophenyl isocyanate | Isocyanate group for diverse synthetic applications |
Uniqueness
The specific substitution pattern of this compound imparts distinct chemical and biological properties that differentiate it from other compounds. The stability provided by the fluorine atom enhances its utility across various applications.
Case Study 1: Enzyme Inhibition
Research demonstrated that derivatives of this compound effectively inhibited certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug discovery aimed at metabolic disorders.
Case Study 2: Receptor Binding Assays
Studies involving receptor binding assays revealed that the compound exhibits high affinity for specific receptors associated with neurological functions, suggesting its applicability in neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the fluorine atom enhances its binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
1-(4-Fluoro-3-methylphenyl)propan-1-amine Hydrochloride (CAS: 2733123-76-5)
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS: 1200-27-7)
- Molecular Formula : C₁₀H₁₅ClFN .
- Key Differences : Branched amine (2-methylpropan-2-amine vs. linear propan-1-amine) and substitution pattern (4-fluoro vs. 3-fluoro-4-methyl). The branching may enhance lipophilicity and alter pharmacokinetic properties .
Cyclopropane Derivatives
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine Hydrochloride (CAS: 1248210-12-9)
- Molecular Formula : C₁₀H₁₃ClFN .
- Key Differences : Incorporation of a cyclopropane ring reduces molecular weight (201.67 g/mol ) and introduces ring strain, which can affect conformational flexibility and biological activity .
Halogen-Substituted Analogs
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride (CAS: 1565819-70-6)
- Molecular Formula : C₉H₁₂Cl₃N .
- Key Differences : Replacement of fluorine with chlorine (higher electronegativity and atomic radius) and addition of a second chlorine at C4. This increases molecular weight (237.56 g/mol ) and may enhance receptor binding affinity due to stronger halogen interactions .
Ether-Linked Derivatives
3-(4-Fluorophenoxy)propan-1-amine Hydrochloride (CAS: 148941-98-4)
- Molecular Formula: C₉H₁₃ClFNO .
- Key Differences : Ether linkage replaces direct phenyl attachment, introducing oxygen for hydrogen bonding. This modification could improve solubility but reduce membrane permeability .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| Target Compound | 1955514-22-3 | C₁₀H₁₅ClFN | 203.68 | 3-Fluoro-4-methylphenyl | Linear amine, moderate lipophilicity |
| 1-(4-Fluoro-3-methylphenyl)propan-1-amine HCl | 2733123-76-5 | C₁₀H₁₅ClFN | 203.68 | 4-Fluoro-3-methylphenyl | Positional isomer |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | 1200-27-7 | C₁₀H₁₅ClFN | 203.69 | 4-Fluorophenyl, branched amine | Enhanced steric bulk |
| Cyclopropane Derivative | 1248210-12-9 | C₁₀H₁₃ClFN | 201.67 | Cyclopropane ring | Conformational rigidity |
| Dichlorophenyl Analog | 1565819-70-6 | C₉H₁₂Cl₃N | 237.56 | 3,4-Dichlorophenyl | Higher halogen density |
Biological Activity
1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride is a substituted phenylpropylamine compound that has garnered attention for its potential biological activities. Its structure consists of a propanamine backbone with a fluorinated aromatic ring, which significantly influences its pharmacological properties. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on neurotransmitter systems, and potential therapeutic applications.
- Molecular Formula : C10H14ClFN
- Molecular Weight : Approximately 189.68 g/mol
- CAS Number : 1384264-59-8
The presence of a fluorine atom at the 3-position and a methyl group at the 4-position enhances the compound's solubility and reactivity, making it suitable for various applications in medicinal chemistry.
Research indicates that this compound interacts primarily with neurotransmitter transporters, particularly:
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
These interactions suggest that the compound may modulate serotonin and norepinephrine levels in the brain, potentially influencing mood and cognitive functions. Preliminary studies have indicated stimulant properties, which could be beneficial in treating neuropsychiatric disorders such as depression and ADHD .
Biological Activity Data
The following table summarizes the biological activity findings related to this compound:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Binding Affinity | SERT | Moderate affinity | |
| Binding Affinity | NET | Selective activity | |
| Neurotransmitter Modulation | Serotonin & Norepinephrine | Potential stimulant effects |
Case Studies
A notable case study evaluated the effects of this compound on animal models exhibiting depressive behaviors. The study found that administration of the compound led to significant improvements in mood-related behaviors, suggesting its potential as an antidepressant agent. The mechanism was attributed to enhanced serotonergic and noradrenergic signaling pathways .
Another study focused on its antimicrobial properties, revealing that structurally similar compounds exhibited significant antibacterial activity against various strains of bacteria. Although specific data for this compound were limited, the structural characteristics suggest potential efficacy in antimicrobial applications .
Q & A
Q. What are the key synthetic methodologies for 1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including nucleophilic substitution, reductive amination, and salt formation. For example, fluorophenyl precursors are reacted with propanamine derivatives under controlled pH (6–8) and temperature (40–60°C) to minimize side reactions. High-pressure reactors and continuous flow systems may enhance reaction efficiency . Purification via crystallization or chromatography is critical to achieve >98% purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine:fluorophenyl precursor) and inert atmospheres to prevent oxidation .
Q. How is the structural identity of this compound confirmed experimentally?
Characterization employs:
- NMR spectroscopy : H and C NMR verify the fluorophenyl (δ 7.2–7.8 ppm) and propanamine backbone (δ 1.2–2.4 ppm).
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 189.658 (CHClFN) .
- X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns in the hydrochloride salt form .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C). Stability studies via HPLC show degradation <5% over 6 months at -20°C. In organic solvents (DMSO, ethanol), solubility exceeds 100 mg/mL, but prolonged storage above 25°C may lead to amine oxidation. Buffered solutions (pH 4–6) are recommended for biological assays .
Q. Which chemical reactions are most relevant for modifying this compound’s structure?
- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
- Condensation reactions : Forms Schiff bases with carbonyl compounds, useful for prodrug design.
- Fluorine displacement : Under basic conditions, the 3-fluoro group can undergo nucleophilic substitution with thiols or amines .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states, reducing trial-and-error experimentation. Molecular docking predicts binding affinities to targets like serotonin receptors (e.g., 5-HT), guiding structural modifications. Machine learning algorithms analyze structure-activity relationships (SAR) to prioritize derivatives with enhanced selectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response studies : Clarify discrepancies in IC values by testing across a broad concentration range (nM–µM).
- Receptor profiling : Use radioligand binding assays to compare affinity across receptor subtypes (e.g., adrenergic vs. dopaminergic receptors).
- Metabolic stability assays : Liver microsome studies identify if rapid metabolism explains inconsistent in vivo/in vitro results .
Q. How does the stereochemistry of the propanamine moiety influence pharmacological properties?
Enantiomers (R/S) exhibit divergent binding kinetics. For example, (R)-enantiomers of analogous fluorophenylpropanamines show 10-fold higher affinity for σ-1 receptors compared to (S)-forms. Chiral HPLC or enzymatic resolution is required to isolate enantiomers, followed by circular dichroism (CD) to confirm configuration .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalyst selection : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) achieve >90% enantiomeric excess (ee) but require stringent moisture control.
- Continuous flow systems : Improve reproducibility and reduce racemization risks during amine salt formation .
- In-line analytics : PAT (Process Analytical Technology) tools monitor ee in real-time during crystallization .
Q. How do structural modifications (e.g., fluorine position, alkyl chain length) affect target engagement?
Comparative SAR studies show:
- 3-Fluoro vs. 4-Fluoro substitution : 3-Fluoro derivatives exhibit higher blood-brain barrier permeability (logP ~2.1 vs. 1.8).
- Prolonged alkyl chains : Increase lipophilicity but reduce aqueous solubility, necessitating prodrug strategies.
- Methyl group on phenyl ring : Enhances metabolic stability by sterically blocking cytochrome P450 oxidation .
Q. What advanced analytical techniques quantify trace impurities in bulk samples?
- LC-MS/MS : Detects sub-ppm levels of byproducts (e.g., dehalogenated amines).
- ICP-OES : Monitors residual metal catalysts (e.g., Pd <10 ppm).
- NMR relaxation methods : Identify amorphous vs. crystalline impurities in hydrochloride salts .
Methodological Recommendations
- Reaction optimization : Use Design of Experiments (DoE) to map temperature/pH interactions .
- Data validation : Cross-validate biological activity with orthogonal assays (e.g., functional cAMP vs. calcium flux) .
- Crystallization control : Employ anti-solvent addition rates <5 mL/min to avoid polymorphic transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
